molecular formula C11H9FN2O B11893955 (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-91-6

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol

Cat. No.: B11893955
CAS No.: 1346686-91-6
M. Wt: 204.20 g/mol
InChI Key: BVYFDJCOCBYGQX-UHFFFAOYSA-N
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Description

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol is a high-purity bipyridine derivative supplied with a typical purity of 98% . This compound is identified by the CAS Number 1346686-91-6 and has the molecular formula C11H9FN2O . The presence of the methanol functional group on the bipyridine scaffold makes it a valuable synthetic intermediate, particularly in pharmaceutical research and development . Bipyridine compounds are frequently explored as key building blocks in the synthesis of more complex active molecules. The specific substitution pattern of the fluorine atom and the hydroxymethyl group on the bipyridine system offers researchers a versatile handle for further chemical modifications, such as esterification or oxidation to the corresponding carboxylic acid, aiding in the discovery and development of new therapeutic agents. This product is strictly for Research Use Only and is not approved for human or animal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346686-91-6

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanol

InChI

InChI=1S/C11H9FN2O/c12-10-1-2-11(14-6-10)9-3-8(7-15)4-13-5-9/h1-6,15H,7H2

InChI Key

BVYFDJCOCBYGQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)CO

Origin of Product

United States

Synthetic Methodologies for 5 Fluoro 2,3 Bipyridin 5 Yl Methanol

Retrosynthetic Dissection of the (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol Framework

A retrosynthetic analysis of this compound reveals several potential disconnection points. The most logical approach involves two primary bond cleavages: the C-C bond of the methanol (B129727) group and the C-C bond forming the biaryl linkage between the two pyridine (B92270) rings.

Disconnection of the Methanol Group: The primary alcohol functionality can be retrosynthetically derived from the reduction of a more stable precursor group, such as an aldehyde or a carboxylic acid ester. This simplifies the synthesis by avoiding potential complications with the free hydroxyl group during the sensitive cross-coupling steps. This leads to key intermediate precursors like (5-fluoro-[2,3'-bipyridin]-5'-yl)carbaldehyde or methyl (5-fluoro-[2,3'-bipyridin]-5'-yl)carboxylate.

Disconnection of the 2,3'-Bipyridine (B14897) Bond: The central C-C bond between the two pyridine rings is the most strategic disconnection. This bond is typically formed via a transition metal-catalyzed cross-coupling reaction. This dissection leads to two pyridine-based building blocks. For instance, coupling could occur between a 2-substituted pyridine (Ring A) and a 3-substituted pyridine (Ring B).

This analysis suggests that a convergent synthesis, where the two pyridine fragments are prepared separately and then joined in a final key step, is the most efficient strategy. The choice of which fragment bears which reactive group (e.g., a halide vs. an organometallic species) depends on the specific coupling methodology employed and the commercial availability or ease of synthesis of the precursors.

Construction of the 2,3'-Bipyridine Scaffold

The formation of the C-C bond between the two pyridine rings is the critical step in synthesizing the core structure. Transition metal catalysis provides the most powerful and versatile tools for this transformation.

Cross-coupling reactions are the most widely used methods for constructing biaryl and heterobiaryl systems, including the 2,3'-bipyridine core.

The Suzuki-Miyaura coupling is a highly attractive method for forming C(sp²)–C(sp²) bonds due to the mild reaction conditions and the general stability and low toxicity of the organoboron reagents. mdpi.comlibretexts.org The reaction involves the coupling of a pyridylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base. libretexts.orgnih.gov

For the synthesis of the this compound framework, this could involve the reaction of a 2-halopyridine with a (5-fluoro-5-substituted-pyridin-3-yl)boronic acid or, conversely, a 2-pyridylboronic acid derivative with a 3-halo-5-fluoropyridine derivative.

A significant challenge has been the instability of 2-pyridylboronic acids, which can hinder their use. mdpi.comresearchgate.net To overcome this, various stabilized 2-pyridylboron reagents have been developed, such as N-phenyldiethanolamine esters, MIDA boronates, and triolborate salts, which exhibit greater stability and provide good to excellent yields in coupling reactions. mdpi.comresearchgate.net The reactivity of 3- and 4-pyridylboronic acids is generally more robust. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Bipyridine Synthesis

Catalyst / Ligand Base Solvent Coupling Partners Key Features Ref
PdCl₂(dcpp) / CuI K₃PO₄ Dioxane Tetrabutylammonium 2-pyridylborate salt + Chloropyridine High yields; CuI as a co-catalyst enhances the reaction. mdpi.com
Pd(OAc)₂ / Imidazolium Salt K₂CO₃ Toluene/H₂O Pyridylboronic acid + Bromopyridine High turnover number (TON) up to 850,000. mdpi.com
PdCl₂(PPh₃)₂ Na₂CO₃ DME/H₂O 2-Pyridineboronic acid N-phenyldiethanolamine ester + Bromopyridine Utilizes a stable and commercially available boronic ester. mdpi.com

DME: 1,2-Dimethoxyethane; dcpp: 1,3-bis(dicyclohexylphosphino)propane

Stille Coupling: The Stille coupling utilizes organotin compounds (pyridylstannanes) reacting with organic halides. mdpi.com It is a highly effective and versatile method, often succeeding where other couplings fail. mdpi.comcmu.edu However, the primary drawback is the high toxicity and difficulty in removing organotin byproducts from the final product. mdpi.comharvard.edu Various mono- and disubstituted 2,2'-bipyridines have been synthesized in high yields using Stille-type procedures. cmu.eduacs.org

Negishi Coupling: The Negishi coupling has emerged as a powerful alternative, reacting organozinc reagents with organic halides. mdpi.comorgsyn.org This method is known for its high yields, mild reaction conditions, and excellent tolerance of various functional groups, making it highly suitable for complex molecule synthesis. orgsyn.orgorganic-chemistry.org The required pyridylzinc halides can be prepared either by transmetalation from pyridyllithium compounds or by direct insertion of activated zinc into a pyridyl halide bond. orgsyn.orgorgsyn.org While iodides are typically most reactive, bromides are commonly employed as coupling partners. orgsyn.orgorgsyn.org

Table 2: Comparison of Stille and Negishi Coupling for Bipyridine Synthesis

Reaction Organometallic Reagent Catalyst System Advantages Disadvantages Ref
Stille Coupling Pyridylstannane (e.g., R-SnBu₃) Pd(PPh₃)₄ High reactivity, tolerant of many functional groups. High toxicity of tin reagents and byproducts. mdpi.comcmu.edu

| Negishi Coupling | Pyridylzinc halide (e.g., R-ZnBr) | Pd(dba)₂ / XPhos; Pd(PPh₃)₄ | High yields, mild conditions, low toxicity, excellent functional group tolerance. | Organozinc reagents can be moisture-sensitive. | mdpi.comorgsyn.orgorganic-chemistry.org |

dba: dibenzylideneacetone; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl

More recent developments in cross-coupling have focused on using alternative functional groups that can be activated and eliminated during the catalytic cycle.

Decarboxylative Coupling: This strategy utilizes readily available carboxylic acids as coupling partners, releasing CO₂ as the only byproduct. mdpi.com The reaction typically involves the palladium-catalyzed coupling of a pyridyl carboxylic acid with a halopyridine. mdpi.comgoogle.com An oxidant, such as silver oxide (Ag₂O), is often required to facilitate the decarboxylation and catalytic turnover. mdpi.com This method provides a modern route to biaryls and has been successfully applied to the synthesis of 3- and 4-arylpyridines. mdpi.com

Desulfonylative Coupling: This approach uses organosulfur compounds, such as sulfones or sulfinates, as coupling partners. mdpi.comnih.govacs.org The C-SO₂ bond is cleaved in the process. For example, pyridine sulfinates, which can be generated in situ from stable precursors, have been shown to couple effectively with bromopyridines under palladium catalysis to deliver bipyridine products in good yields. mdpi.com Nickel-catalyzed desulfonylative couplings have also been developed, expanding the toolkit for these transformations. acs.orgacs.org

Direct C-H arylation represents a highly atom-economical approach to forming the bipyridine linkage. nih.gov This method avoids the need to pre-functionalize one of the pyridine rings with an organometallic or halide group, instead activating a C-H bond directly for coupling. beilstein-journals.orgnih.gov

A significant challenge is controlling the regioselectivity of the C-H activation, as pyridine has multiple C-H bonds (at positions 2, 3, and 4) with different reactivities. Several strategies have been developed to address this:

Use of Pyridine N-oxides: The N-oxide functionality activates the C2 position for arylation. After the coupling reaction, the N-oxide can be removed by reduction to yield the desired 2-arylpyridine. nih.govbeilstein-journals.org

Transient Directing Groups: A transient activator, such as a methylating agent, can form a pyridinium (B92312) salt in situ. This salt can direct the arylation to a specific position before the activating group is removed. beilstein-journals.orgacs.org

Catalyst Control: The choice of metal catalyst and ligands can strongly influence the site of C-H activation. For example, certain Rh(I) catalysts have been shown to effectively promote the direct arylation of pyridines. nih.gov Palladium catalysts have also been used to achieve C-3 selective arylation. beilstein-journals.org

This approach offers a more efficient and environmentally friendly route by reducing the number of synthetic steps and avoiding stoichiometric byproducts from pre-functionalization. nih.govnih.gov

Classical Pyridine Coupling Reactions (e.g., Ullmann, Wurtz Homocoupling)

The formation of the bipyridine skeleton is a critical step. Classical homocoupling reactions, while sometimes limited by harsh conditions, provide foundational routes to symmetrical bipyridines and offer insights into the reactivity of pyridine halides.

The Ullmann reaction is a well-established method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgwikipedia.org Traditionally, the reaction involves heating an aryl halide with a stoichiometric amount of copper powder or a copper-bronze alloy at high temperatures (>200 °C). wikipedia.orgmdpi.com The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgwikipedia.org While effective for creating symmetrical bipyridines, the classical Ullmann reaction's utility has been limited by its demand for high temperatures and stoichiometric copper, along with a sometimes-unpredictable substrate scope. mdpi.com Modern modifications have improved conditions; for instance, the use of palladium catalysts in conjunction with copper can facilitate the reaction under milder conditions and with better functional group tolerance. preprints.org

The Wurtz reaction and its variant, the Wurtz-Fittig reaction , utilize alkali metals, typically sodium, to couple halides. wikipedia.orgyoutube.com The Wurtz reaction itself involves the coupling of two alkyl halides. wikipedia.org The Wurtz-Fittig reaction extends this to the coupling of an aryl halide with an alkyl halide to form a substituted aromatic compound. wikipedia.orgorganic-chemistry.org For the synthesis of bipyridines, a Wurtz-type homocoupling of a halopyridine would be employed. The reaction is generally proposed to proceed through either a radical mechanism, involving the formation of aryl radicals that then dimerize, or an organo-alkali mechanism where an organosodium intermediate acts as a nucleophile. byjus.com However, the Wurtz reaction for preparing symmetrical bipyridines is often plagued by low yields and side reactions, limiting its practical application in complex syntheses. mdpi.comwikipedia.org

Coupling Reaction Catalyst/Reagent Typical Substrates Key Characteristics
Ullmann Coupling Copper (stoichiometric or catalytic), Palladium (co-catalyst)Aryl/Pyridyl HalidesForms symmetrical biaryls; traditionally requires high temperatures, but modern methods are milder. organic-chemistry.orgmdpi.compreprints.org
Wurtz Homocoupling Sodium MetalAlkyl/Aryl HalidesForms symmetrical alkanes or biaryls; often suffers from low yields and side reactions. mdpi.comwikipedia.org

Introduction and Positional Control of Fluorine Substitution

Introducing a fluorine atom onto a pyridine ring with high regioselectivity is a crucial challenge in synthesizing the target compound. The electron-deficient nature of the pyridine ring dictates the strategy for fluorination. uoanbar.edu.iq

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org For pyridine rings, which are inherently electron-deficient, direct electrophilic fluorination is challenging and resembles the substitution of highly deactivated benzene (B151609) rings like nitrobenzene (B124822). uoanbar.edu.iq However, methods have been developed using powerful electrophilic fluorinating agents. Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are commonly used due to their relative stability and safety compared to elemental fluorine. wikipedia.org Another approach involves the nucleophilic activation of the pyridine ring through methods like hydrosilylation, which generates an enamine intermediate that can then react with an electrophilic fluorine source. chemrxiv.orgresearchgate.net

Nucleophilic aromatic substitution (SNAr) is a more common strategy for fluorinating electron-poor aromatic systems like pyridine. acs.org This approach requires a good leaving group (such as a nitro or halo group) on the pyridine ring, which is then displaced by a nucleophilic fluoride (B91410) source (e.g., CsF, KF). mdpi.com The presence of electron-withdrawing groups and the nitrogen heteroatom activates the ring toward nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6). uoanbar.edu.iqmdpi.com For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield the corresponding 3-fluoropyridine (B146971) derivative. mdpi.com Halogen exchange (Halex) reactions, where a chloride or bromide is substituted by fluoride, are also a viable pathway. google.com

Fluorinated pyridine derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. alfa-chemistry.com For the synthesis of this compound, a suitable building block would be a 3-halo-5-fluoropyridine or a 5-fluoropyridine-3-boronic acid (or ester), which can then be coupled with a corresponding functionalized pyridine partner via reactions like the Suzuki, Negishi, or Stille coupling. mdpi.com The use of these pre-fluorinated building blocks is a cornerstone of modern synthetic organic chemistry. orgsyn.orgnih.gov

Fluorination Strategy Typical Reagents Mechanism Applicability to Pyridine
Electrophilic Fluorination Selectfluor®, NFSIReaction of a nucleophilic carbon with an F+ source. wikipedia.orgChallenging due to the electron-deficient ring; can be achieved with powerful reagents or ring activation. chemrxiv.orgnih.gov
Nucleophilic Fluorination CsF, KF, HF-pyridineSNAr: Nucleophilic attack of F- on an activated ring, displacing a leaving group. acs.orgmdpi.combeilstein-journals.orgHighly effective, especially with an activating group (e.g., -NO2, -Cl) at the substitution site. mdpi.com
Pre-fluorinated Building Blocks 5-Fluoro-3-halopyridine, 5-Fluoropyridine-3-boronic acidUsed in subsequent cross-coupling reactions (e.g., Suzuki). mdpi.comA robust and common strategy to ensure correct fluorine placement and improve overall yield. orgsyn.orgresearchgate.net

Selective Hydroxymethylation at the 5'-Position

The final key transformation is the introduction of a hydroxymethyl (-CH₂OH) group at the 5'-position of the bipyridine ring system. This can be achieved either by reducing a pre-existing functional group or by direct C-H functionalization.

A classic and reliable method for installing a hydroxymethyl group is through the reduction of an oxygenated functional group, such as a carboxylic acid, ester, or aldehyde. researchgate.net These precursors can be installed on the pyridine ring through various synthetic methods. Once in place, they can be selectively reduced.

More recently, methods for the direct conversion of a C-H bond to a C-CH₂OH group have gained significant attention as they offer a more atom-economical approach. Several strategies have been developed for the hydroxymethylation of pyridines.

One approach involves the dearomative functionalization of activated pyridines. For example, N-activation of the pyridine with an electron-deficient benzyl (B1604629) group facilitates a ruthenium-catalyzed reductive hydroxymethylation using paraformaldehyde, which serves as both a hydride donor and the electrophilic source of the hydroxymethyl group. rsc.orgrsc.org Another strategy employs photoredox catalysis. Pyridine N-oxides can be converted directly to 2-hydroxymethylated pyridines in a single step under visible light irradiation, using methanol as the hydroxymethyl source. acs.org Similarly, photocatalytic methods using N-methoxypyridinium ions have been developed for the C-H hydroxymethylation of pyridines. researchgate.net These modern methods provide powerful tools for late-stage functionalization, potentially allowing for the direct hydroxymethylation of the fluorinated bipyridine core. nih.gov

Optimization of Reaction Conditions and Product Purification Strategies

The successful synthesis of this compound hinges on carefully optimized reaction conditions for each synthetic step and is followed by rigorous purification to isolate the target compound in high purity. The general synthetic route can be envisioned as a Suzuki-Miyaura cross-coupling reaction to construct the fluoro-bipyridine skeleton, followed by the reduction of a suitable functional group to yield the desired methanol moiety.

A plausible and commonly employed approach begins with the coupling of a halosubstituted fluoropyridine with a pyridineboronic acid or ester. For instance, a Suzuki-Miyaura coupling between a bromofluoropyridine derivative and a pyridinylboronic acid can be optimized by careful selection of the palladium catalyst, ligand, base, and solvent system.

Subsequent to the formation of the bipyridine core, a functional group at the 5'-position, such as an aldehyde or a carboxylic acid, is reduced to the primary alcohol. The choice of reducing agent and reaction conditions is critical to ensure high conversion and minimize side reactions.

Optimization of Suzuki-Miyaura Coupling

The optimization of the Suzuki-Miyaura coupling is crucial for maximizing the yield of the bipyridine intermediate. Key parameters that are typically varied include the palladium source, the phosphine (B1218219) ligand, the base, and the solvent.

ParameterVariationObservation
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)The choice of catalyst can significantly impact reaction efficiency. For similar heteroaryl couplings, Pd(PPh₃)₄ and PdCl₂(dppf) have shown good to excellent yields.
Ligand Triphenylphosphine (B44618) (PPh₃), XPhos, SPhosSterically hindered and electron-rich phosphine ligands can improve catalytic activity, particularly with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical, with inorganic bases like potassium carbonate or cesium carbonate being commonly used. The strength and solubility of the base can affect the reaction rate and yield.
Solvent Toluene, Dioxane, DMF, Aqueous mixturesAprotic polar solvents or mixtures with water are often employed to facilitate the dissolution of both organic and inorganic reagents. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

This table represents a generalized optimization strategy based on literature for similar Suzuki-Miyaura reactions. Specific yields for the synthesis of this compound precursors would require experimental data which is not publicly available.

Optimization of the Reduction Step

The reduction of a precursor, such as 5-fluoro-[2,3'-bipyridine]-5'-carbaldehyde, to the corresponding methanol is a critical final step. The choice of reducing agent is paramount to achieve a clean and high-yielding conversion.

Reducing AgentSolventTemperatureKey Considerations
Sodium Borohydride (NaBH₄) Methanol (MeOH), Ethanol (B145695) (EtOH)0 °C to Room TemperatureA mild and selective reagent, suitable for the reduction of aldehydes in the presence of other functional groups. The reaction is typically straightforward to perform and work-up.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF), Diethyl ether (Et₂O)0 °C to Room TemperatureA powerful reducing agent, capable of reducing a wide range of functional groups. Its high reactivity necessitates careful handling under anhydrous conditions.
Borane-THF Complex (BH₃·THF) Tetrahydrofuran (THF)0 °C to Room TemperatureA selective reducing agent for carboxylic acids and amides, which can be an alternative route if starting from a carboxylic acid precursor.

This table outlines common reduction conditions. The optimal choice depends on the specific precursor and desired selectivity. The information is based on general organic chemistry principles, as specific experimental data for this compound is not available in the public domain.

Product Purification Strategies

Following the synthesis, a multi-step purification strategy is essential to isolate this compound in high purity.

Extraction: The crude reaction mixture is typically subjected to an aqueous workup. This involves partitioning the product into an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine to remove inorganic salts and water-soluble impurities.

Chromatography: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials, by-products, and catalyst residues. The choice of stationary phase (typically silica (B1680970) gel) and eluent system (a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate) is optimized to achieve good separation.

Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to achieve a high degree of purity. This technique relies on the differential solubility of the product and impurities at different temperatures.

Characterization: The purity and identity of the final product are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Due to the lack of specific published experimental data for the synthesis and purification of this compound, the optimization tables and purification strategies are based on established principles of organic synthesis for structurally related compounds.

Detailed Spectroscopic and Structural Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases, peer-reviewed journals, and patent literature, detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound (CAS No. 1227567-29-3) could not be located.

The request specified a detailed article covering high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), two-dimensional NMR experiments (COSY, HSQC, HMBC), vibrational spectroscopy (IR and Raman), high-resolution mass spectrometry (HRMS), and X-ray crystallography. This includes specific data points such as chemical shifts, coupling constants, exact mass, and torsional angles.

Despite targeted searches using the compound's name and CAS number, no specific published studies or data depositions were found that contain this primary analytical information. The search results yielded general information on the spectroscopic techniques themselves researchgate.netucl.ac.ukchemguide.co.ukpressbooks.pubuni-saarland.de and data for structurally related but distinct molecules, such as other fluorinated pyridine or bipyridine derivatives uni.lupharmaffiliates.comnih.gov. However, using data from different molecules would be scientifically inaccurate and misleading.

The creation of a scientifically accurate article with the requested detailed findings and data tables is contingent upon the availability of such data in the public domain. As this information does not appear to be published, it is not possible to generate the requested content at this time. Scientific articles of this nature are based on experimental results, which for this compound, are not currently available in the searched sources.

Advanced Spectroscopic and Structural Characterization of 5 Fluoro 2,3 Bipyridin 5 Yl Methanol

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Supramolecular Assemblies via Non-covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state architecture of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol is dictated by a complex interplay of non-covalent interactions. These weak forces, including hydrogen bonds, potential halogen bonds, and π-π stacking, govern the molecular packing and the formation of extended supramolecular assemblies. While a definitive crystal structure for this specific compound is not publicly available, a detailed analysis can be constructed based on the well-documented behavior of structurally analogous fluorinated bipyridine and pyridyl-methanol compounds.

The primary directive force in the crystal packing is anticipated to be a network of hydrogen bonds established by the hydroxyl group of the methanol (B129727) substituent and the nitrogen atoms of the bipyridine core. The hydroxyl group can act as both a hydrogen bond donor and an acceptor, leading to the formation of robust and directional interactions. It is highly probable that the hydroxyl proton will form a strong hydrogen bond with the nitrogen atom of a neighboring pyridine (B92270) or bipyridine ring, a common and stabilizing motif in such systems. nih.govnih.gov Concurrently, the oxygen atom of the hydroxyl group can accept a hydrogen bond from an adjacent molecule, potentially from an aromatic C-H group, further extending the supramolecular network. researchgate.net This dual role allows for the creation of extended chains or more complex three-dimensional arrays.

Furthermore, the planar aromatic bipyridine rings are predisposed to engage in π-π stacking interactions. These interactions, arising from the delocalized π-electron systems, are crucial in the close packing of aromatic molecules. The stacking can occur in various geometries, such as face-to-face or offset, and the centroid-to-centroid distances are typically in the range of 3.3 to 3.8 Å. rsc.orgnih.gov The interplay between hydrogen bonding and π-π stacking is a critical factor in determining the final crystal structure. In many related systems, hydrogen-bonded chains or sheets are further stabilized by π-π stacking between adjacent chains or sheets, leading to a dense and stable three-dimensional structure. nih.govnih.gov The combination of directional hydrogen bonds and less directional π-π stacking allows for the formation of intricate and well-defined supramolecular architectures.

The following tables provide representative data for the types of non-covalent interactions expected in the crystal structure of this compound, based on values reported for analogous compounds in the literature.

Table 1: Anticipated Hydrogen Bond Parameters

DonorAcceptorDistance (D···A, Å)Angle (D-H···A, °)
O-HN (pyridine)2.7 - 3.0160 - 180
C-H (aromatic)O (hydroxyl)3.0 - 3.5140 - 160
C-H (aromatic)F3.0 - 3.6130 - 150

Data are representative values from analogous crystal structures.

Table 2: Potential Halogen Bond and π-π Stacking Geometries

Interaction TypeGroups InvolvedGeometric ParameterTypical Value
Halogen BondC-F···N (pyridine)F···N Distance (Å)2.9 - 3.4
π-π StackingBipyridine RingsCentroid-Centroid Distance (Å)3.3 - 3.8
π-π StackingBipyridine RingsInterplanar Angle (°)0 - 20

Data are representative values from analogous crystal structures.

Coordination Chemistry of 5 Fluoro 2,3 Bipyridin 5 Yl Methanol As a Ligand

Ligand Design Principles and Chelation Modes with Transition and Lanthanide Metals

The design of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol as a ligand is predicated on the versatile coordination capabilities of the bipyridine framework, enhanced by the electronic and steric influences of its substituents. The two nitrogen atoms of the bipyridine core provide a classic bidentate chelation site, readily forming stable complexes with a variety of metal ions.

The introduction of a fluorine atom at the 5-position of the pyridine (B92270) ring significantly impacts the electronic properties of the ligand. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the bipyridine ring system, which can influence the strength of the metal-ligand bond and the redox potentials of the resulting metal complexes. frontiersin.org The presence of fluorine can also lead to the formation of non-covalent interactions, such as hydrogen bonds and C-F···π interactions, which can play a crucial role in the crystal packing of the metal complexes. urfu.ruchimicatechnoacta.ru

The hydroxymethyl group (-CH₂OH) at the 5'-position introduces another potential coordination site. The oxygen atom of the alcohol can coordinate to a metal center, allowing the ligand to act in a monodentate, bidentate, or even a bridging fashion, connecting multiple metal centers. This versatility in coordination modes allows for the construction of diverse molecular architectures, from simple mononuclear complexes to more complex polynuclear assemblies. For instance, in some complexes, the hydroxymethyl group may remain uncoordinated, while in others it can participate in intramolecular or intermolecular hydrogen bonding, further stabilizing the complex structure.

When coordinating with transition metals, this compound typically acts as a bidentate ligand through its two nitrogen atoms, forming a stable five-membered chelate ring. The geometry of the resulting complex is then determined by the preferred coordination number and geometry of the specific transition metal ion. Common geometries include octahedral, square planar, and tetrahedral. The fluorine and hydroxymethyl substituents can influence the finer details of these geometries, such as bond angles and distances, through their electronic and steric effects.

In the case of lanthanide metals, which have larger ionic radii and more flexible coordination spheres, the chelation behavior can be more varied. Lanthanide ions can accommodate higher coordination numbers, often ranging from 7 to 10 or even higher. mdpi.comub.edu Consequently, this compound may coordinate not only through its nitrogen atoms but also potentially through the oxygen of the hydroxymethyl group, leading to tridentate chelation. Furthermore, the larger size of lanthanide ions can facilitate the coordination of multiple ligands or solvent molecules, resulting in complex structures with high coordination numbers. The luminescent properties of lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are often enhanced upon coordination to organic ligands that can act as "antennas," absorbing light and transferring the energy to the metal ion. mdpi.comresearchgate.netresearchgate.netbelmont.edunih.gov The bipyridine framework of this compound is well-suited for this purpose.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry can influence the final product. urfu.ru Characterization of the resulting complexes is typically carried out using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Exploration of Transition Metal Complexes (e.g., Ru, Pt, Ir, Cu, Co, Ni, Mn)

A variety of transition metal complexes incorporating bipyridine-based ligands have been synthesized and studied.

Ruthenium (Ru): Ruthenium(II) complexes with bipyridine ligands are well-known for their rich photophysical and electrochemical properties. The synthesis of such complexes often involves reacting a ruthenium precursor, such as RuCl₃·xH₂O or a pre-synthesized ruthenium complex, with the bipyridine ligand in a high-boiling solvent like ethanol (B145695) or dimethylformamide (DMF). acs.orgrsc.org The resulting complexes can be characterized by ¹H NMR, UV-Vis spectroscopy, and cyclic voltammetry.

Platinum (Pt): Platinum(II) complexes are of significant interest, particularly in the context of materials science and potential therapeutic applications. semanticscholar.orgnih.gov The synthesis of platinum complexes with this compound can be achieved by reacting the ligand with a platinum(II) source like K₂PtCl₄ or [PtCl₂(DMSO)₂]. mdpi.comcityu.edu.hk The resulting complexes are often square planar and can be characterized by ¹H, ¹⁹F, and ¹⁹⁵Pt NMR spectroscopy, as well as mass spectrometry. semanticscholar.org

Iridium (Ir): Iridium(III) complexes, especially cyclometalated ones, are known for their high phosphorescence quantum yields and are used in organic light-emitting diodes (OLEDs). acs.orgnih.gov Synthesis typically involves the reaction of an iridium(III) precursor, such as IrCl₃·nH₂O or a cyclometalated iridium dimer, with the bipyridine ligand at elevated temperatures. mdpi.com

Copper (Cu): Copper complexes with bipyridine ligands have been explored for their catalytic activity and biological properties. nih.govrsc.orgnih.gov The synthesis is often straightforward, involving the reaction of a copper(II) salt like CuCl₂ or Cu(NO₃)₂ with the ligand in a solvent such as methanol (B129727) or ethanol. urfu.ruchimicatechnoacta.ru The resulting complexes can exhibit various coordination geometries, including distorted square pyramidal or octahedral. urfu.ru

Cobalt (Co): Cobalt complexes with nitrogen-containing ligands have been investigated for their diverse applications, including catalysis and as models for biological systems. nih.govmdpi.commdpi.com Synthesis can be achieved by reacting a cobalt(II) or cobalt(III) salt with the ligand. nih.govrsc.org The resulting cobalt complexes can adopt different spin states and coordination geometries. rsc.org

Nickel (Ni): Nickel complexes are relevant in catalysis, particularly for cross-coupling reactions. nih.govcalstate.edu The synthesis of nickel complexes with bipyridine ligands can be performed by reacting a nickel(II) salt, such as NiCl₂, with the ligand. rsc.orgscribd.comnih.gov The steric and electronic properties of the ligand can significantly influence the catalytic activity of the resulting nickel complex. nih.gov

Manganese (Mn): Manganese complexes with bipyridine ligands have been studied in the context of electrocatalytic CO₂ reduction. The electronic properties of the substituents on the bipyridine ligand can modulate the catalytic activity. frontiersin.org

Table 1: Examples of Synthesized Transition Metal Complexes with Bipyridine-type Ligands

Metal Ligand Type Synthetic Method Characterization Techniques Reference
Ru(II) 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine Reaction with Ru(bpy)₂Cl₂ NMR, UV-Vis acs.org
Pt(II) Sterically hindered fluorine-containing pyridine Reaction with AgNO₃ and KCl NMR, IR, ESI-MS semanticscholar.org
Ir(III) Fluorinated phenylpyridine Direct reaction at high temperature NMR, UV-Vis, CV
Cu(II) 5-Fluoro-salicylaldehyde and bipyridine Reaction of Cu(II) salt with ligands X-ray crystallography, IR, UV-Vis nih.gov
Co(III) Tetraphenylporphyrin Multistep synthesis UV-Vis, NMR, X-ray nih.gov

This table provides representative examples and is not exhaustive.

Investigation of Lanthanide Metal Complexes (e.g., Eu, Tb, Er)

The synthesis of lanthanide complexes with this compound is driven by the potential for creating highly luminescent materials.

Europium (Eu) and Terbium (Tb): Europium(III) and Terbium(III) are the most commonly studied lanthanides for their bright red and green luminescence, respectively. researchgate.netnih.gov The synthesis of their complexes typically involves reacting a lanthanide salt, such as EuCl₃ or Tb(NO₃)₃, with the ligand in a suitable solvent. researchgate.netscite.aimdpi.com Often, a co-ligand, such as a β-diketonate, is also included in the reaction to saturate the coordination sphere of the lanthanide ion and enhance the luminescence properties. mdpi.comresearchgate.net The resulting complexes are characterized by elemental analysis, IR spectroscopy, and, most importantly, their photoluminescence properties (excitation and emission spectra, quantum yields, and lifetimes). researchgate.netnih.govijcce.ac.ir

Erbium (Er): While less common than Eu and Tb in luminescence applications, Erbium(III) complexes are of interest for their emission in the near-infrared region, which has applications in telecommunications. The synthesis and characterization would follow similar principles to those for Eu and Tb complexes.

Table 2: Examples of Synthesized Lanthanide Complexes with Bipyridine-type Ligands

Lanthanide Ligand System Key Properties Characterization Techniques Reference
Eu(III) β-diketonate and phenanthroline Red luminescence Photoluminescence spectroscopy nih.gov
Tb(III) 2,2'-bipyridine (B1663995) and nitrate Green luminescence Emission spectroscopy belmont.edu

This table provides representative examples and is not exhaustive.

Electrochemical Behavior and Redox Chemistry of Metal Complexes

The electrochemical properties of metal complexes are crucial for understanding their reactivity and for their potential application in areas such as catalysis and molecular electronics. The redox behavior of complexes containing this compound is influenced by the metal center, the ligand itself, and the substituents on the ligand.

Analysis of Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of these metal complexes. CV provides information about the oxidation and reduction potentials, the reversibility of the redox processes, and the number of electrons transferred.

The oxidation process in these complexes is typically metal-centered, corresponding to the Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple. For example, in a Ru(II) complex, a reversible oxidation to Ru(III) is often observed. rsc.org The potential at which this oxidation occurs is a measure of how easily the metal center can be oxidized.

The reduction processes are often ligand-based. In bipyridine complexes, the first reduction is typically localized on the bipyridine ligand, forming a radical anion. Subsequent reductions can also be ligand-based. The potentials of these reductions provide insight into the energy of the ligand's lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org

Influence of Fluorine and Hydroxymethyl Substituents on Metal Center and Ligand-Based Redox Processes

The substituents on the bipyridine ligand have a significant impact on the redox potentials of the metal complexes.

Influence of the Fluorine Substituent: The electron-withdrawing nature of the fluorine atom makes both the metal-centered oxidation and the ligand-based reduction more difficult. This is because the fluorine atom withdraws electron density from the entire molecule. Consequently, the oxidation potential of the metal center will shift to more positive values, and the reduction potential of the ligand will also become more positive (less negative). frontiersin.org This effect has been observed in various fluorinated bipyridine complexes. mdpi.com The magnitude of this shift can be correlated with the electron-withdrawing strength of the substituent. researchgate.net

The interplay of the electron-withdrawing fluorine and the potentially electron-donating hydroxymethyl group in this compound allows for fine-tuning of the redox properties of its metal complexes. This tunability is a key aspect of rational ligand design for specific applications.

Table 3: General Influence of Substituents on Redox Potentials of Bipyridine Complexes

Substituent Electronic Effect Impact on Metal Oxidation Potential Impact on Ligand Reduction Potential
Fluorine Electron-withdrawing (-I) Shifts to more positive values (harder to oxidize) Shifts to more positive values (easier to reduce)

Photophysical Properties of Luminescent Metal Complexes (Non-Biological Contexts)

Emission Quantum Yields and Luminescence Lifetimes

The efficiency and dynamics of the luminescence of metal complexes containing ligands analogous to this compound are critical parameters for their potential applications in areas such as organic light-emitting diodes (OLEDs) and sensors. The emission quantum yield (Φ) represents the ratio of photons emitted to photons absorbed, while the luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

For instance, iridium(III) complexes are well-known for their high phosphorescence quantum yields due to strong spin-orbit coupling. In a series of iridium(III) complexes with fluorinated phenylpyridine ligands, the quantum yields were found to be significant, with facial (fac) isomers exhibiting higher efficiencies, in some cases up to 5.5%. Specifically, for complexes of the type [Ir(R-ppy)2(btz)]PF6, where R-ppy is a substituted 2-phenylpyridine (B120327) and btz (B1192422) is 1,1'-dibenzyl-4,4'-bi-1,2,3-triazolyl, the quantum yields varied from 0.28% to 4.3% depending on the substitution on the phenylpyridine ligand. bohrium.com The introduction of fluorine atoms, as in 2-(2,4-difluorophenyl)pyridine (B1338927), generally leads to an increase in the quantum yield. bohrium.com

Ruthenium(II) complexes also exhibit interesting luminescence properties, although their quantum yields are often lower than their iridium(III) counterparts in solution at room temperature. For a series of [Ru(Phen)(bpy)2] derivatives, modification of the phenanthroline ligand was shown to drastically extend the luminescence lifetime from 0.4 µs to as long as 58.4 µs. rsc.org This extension is attributed to the nature of the emissive state, which can be tuned from a metal-to-ligand charge transfer (³MLCT) state to a ligand-centered (³LC) or ligand-to-ligand charge transfer (³LLCT) state. rsc.org In another study on trischelated ruthenium(II) mixed-ligand complexes containing 3,3'-dimethyl-2,2'-bipyridyl, a decrease in emission quantum yields was observed compared to the parent bipyridyl complexes. bohrium.com

The following table summarizes the photophysical data for some representative metal complexes with ligands analogous to this compound.

Table 1: Emission Quantum Yields and Luminescence Lifetimes of Selected Metal Complexes

Complex Emission Max (nm) Quantum Yield (Φ) Lifetime (τ) Solvent
[Ir(ppy)₂(btz)]PF₆ 476, 508 0.82% Not Reported Not Reported
[Ir(F₂ppy)₂(btz)]PF₆ 454, 483 4.3% Not Reported Not Reported
[Ru(Phen)(bpy)₂]²⁺ Not Reported Not Reported 0.4 µs Not Reported
Ru complex with pyrenyl ethynylene appended Phen Not Reported Not Reported 58.4 µs Not Reported

Note: ppy = 2-phenylpyridine; F₂ppy = 2-(2,4-difluorophenyl)pyridine; btz = 1,1'-dibenzyl-4,4'-bi-1,2,3-triazolyl; Phen = phenanthroline; bpy = 2,2'-bipyridine. Data is for analogous compounds and serves as a reference.

Tuning of Emission Wavelengths through Ligand Modification and Metal Center Selection

The emission color of luminescent metal complexes can be finely tuned by strategic modification of the ligands and by the choice of the central metal ion. These modifications alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions responsible for luminescence.

Ligand modification is a powerful tool for tuning emission wavelengths. For platinum(II) complexes, systematic adjustments to the ligands have enabled the achievement of full-color luminescence across the visible spectrum. rsc.org Introducing conjugated groups at the para-position of the pyridine ring in Pt(II) complexes can induce a red shift in the emission wavelength, with values ranging from 480 nm to 617 nm. rsc.org Similarly, for iridium(III) complexes with 2-phenylpyridine ligands, peripheral functionalization with electron-withdrawing or electron-donating substituents allows for the fine-tuning of emission energy from blue to red. The presence of fluorine atoms on the phenylpyridine ligand, for instance, typically leads to a blue shift in the emission due to the stabilization of the HOMO level.

The choice of the metal center also plays a crucial role. Iridium(III) complexes are particularly versatile for achieving a wide range of emission colors. Ruthenium(II) polypyridine complexes, on the other hand, are somewhat less sensitive to structural adjustments and typically exhibit emission in the red part of the visible spectrum. Platinum(II) complexes have also been shown to be viable for achieving a broad range of emission colors through ligand design. rsc.org

The expected effect of the substituents on the this compound ligand—the electron-withdrawing fluoro group and the potentially electron-donating hydroxymethyl group—would depend on their interplay and the nature of the metal center and other ancillary ligands in the complex.

Table 2: Examples of Emission Wavelength Tuning

Metal Center Ligand Modification Emission Wavelength Range Reference
Platinum(II) Substituents on pyridine ring 480 - 617 nm rsc.org
Iridium(III) Functionalization of phenylpyridine Blue to Red

Solvatochromic Effects in Metal Complexes

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a phenomenon observed in metal complexes with significant charge transfer character in their excited states. This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.

Complexes of platinum(II) with biphenyl (B1667301) and diimine ligands, such as 2,2'-bipyridine and 1,10-phenanthroline, have been shown to exhibit solvatochromism in nitrile-based solvents. nih.gov This indicates a change in the dipole moment of the complex upon excitation. The extent of the solvatochromic shift can provide insights into the nature of the excited state. For instance, a larger shift in the Pt(bph)(phen) complex compared to the Pt(bph)(bpy) derivative suggests a greater excited-state dipole character for the former. nih.gov

Similarly, iridium(III) complexes can also display solvatochromic behavior. A study on a dicyanobis(phenylpyridine)iridium(III) complex revealed a negative solvatochromism, where a blue shift of the absorption bands was observed in water. nih.gov This was attributed to hydrogen bonding interactions between the cyanide ligands and water molecules, which stabilize the ground state more than the excited state. nih.gov

Stability and Reactivity Studies of Coordination Compounds in Various Environments

The stability and reactivity of coordination compounds are crucial for their practical applications. Studies on related fluorinated bipyridine and pyridine complexes with various metal centers provide insights into the potential behavior of complexes derived from this compound.

Platinum(II) complexes containing fluorinated ligands have shown remarkable stability. For example, platinum(II) and platinum(IV) difluoro complexes are stable at room temperature in both solution and solid state. nih.gov Interestingly, the fluoro ligands were found to stabilize the Pt(IV) oxidation state against C-C reductive elimination compared to their chloro analogues. nih.gov This stabilization was attributed to stronger binding of the phosphine (B1218219) ligands in the fluoro complexes. nih.gov In another study, cationic cycloplatinated(II) complexes with a 2-(2,4-difluorophenyl)pyridine ligand displayed acceptable stability in biological environments. researchgate.net

Palladium(II) complexes with functionalized pyridine ligands have been extensively studied for their catalytic activity. The electronic properties of the pyridine ligand, influenced by substituents, can significantly affect the reactivity of the palladium center. nih.gov For instance, the catalytic efficiency of [PdL₂Cl₂] complexes in the conversion of nitrobenzene (B124822) was found to correlate with the basicity of the pyridine ligand. nih.gov Palladium-catalyzed C-H activation reactions have also been shown to be influenced by the nature of the pyridine-based ligands. rsc.org

The reactivity of palladium complexes with bipyridine ligands in C-H activation has also been a subject of interest. The stability and reactivity of these complexes are key to their performance in catalytic cycles. The presence of the fluoro and hydroxymethyl groups on the this compound ligand would be expected to influence the electronic properties and, consequently, the stability and reactivity of its metal complexes. The electron-withdrawing nature of the fluorine atom could affect the Lewis basicity of the pyridine nitrogen, while the hydroxymethyl group could participate in secondary interactions or be a site for further reactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
[Ir(ppy)₂(btz)]PF₆
[Ir(F₂ppy)₂(btz)]PF₆
[Ru(Phen)(bpy)₂]²⁺
fac-Ir(F₃ppy)₃
Pt(bph)(phen)
Pt(bph)(bpy)
[Ir(ppy)₂(CN)₂]⁻
(R₃P)₂PtF₂
(R₃P)₂Ar₂PtF₂
[Pt(dfppy)(P^P)]Cl

Computational and Theoretical Investigations of 5 Fluoro 2,3 Bipyridin 5 Yl Methanol and Its Derivatives

Electronic Structure Elucidation via Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases.

HOMO-LUMO Energy Gap Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals crucial for determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for the lowest-energy electronic excitation. schrodinger.com

For a molecule like (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, the HOMO is expected to be distributed primarily over the π-system of the bipyridine rings, while the LUMO will also be a π* orbital. The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO, but the effect on the HOMO is typically more pronounced, leading to a widening of the HOMO-LUMO gap compared to an unsubstituted bipyridine. Conversely, the methanol (B129727) group (-CH2OH) is a weak electron-donating group, which would slightly raise the HOMO energy, counteracting the effect of the fluorine to some extent.

The HOMO-LUMO gap can be computationally calculated and often correlates with the energy of the first major absorption band in the UV-Vis spectrum. schrodinger.com Studies on various organic molecules have shown that a smaller HOMO-LUMO gap is associated with higher reactivity and longer wavelength absorption. nih.gov Computational models have been developed to predict these gaps with reasonable accuracy, aiding in the design of molecules with specific electronic properties. schrodinger.comnih.gov

Table 1: Predicted Effects of Substituents on Frontier Orbital Energies of a Bipyridine System

SubstituentEffect on HOMO EnergyEffect on LUMO EnergyEffect on HOMO-LUMO Gap
Fluoro (Electron-Withdrawing)LoweringLoweringIncrease
Methanol (Weak Electron-Donating)RaisingMinor RaisingDecrease
Combined (5-Fluoro, 5'-Methanol)Net LoweringNet LoweringIntermediate

This table is a qualitative prediction based on established principles of substituent effects.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Electrostatic Potential (ESP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. libretexts.org The ESP map illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas). researchgate.net

For this compound, the ESP map would reveal several key features:

Negative Potential: The most electron-rich areas, shown in red, would be localized on the nitrogen atoms of the bipyridine rings due to their lone pairs of electrons. The oxygen atom of the methanol group would also exhibit a region of negative potential. These sites are susceptible to electrophilic attack and are primary locations for hydrogen bonding. libretexts.orgresearchgate.net

Positive Potential: Regions of positive potential, colored blue, would be found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group in the methanol substituent. This makes it a potential hydrogen bond donor site.

Fluorine's Influence: The highly electronegative fluorine atom would create a localized region of negative potential around itself, while simultaneously withdrawing electron density from the pyridine (B92270) ring it is attached to, making the adjacent carbon atom more electron-deficient.

ESP maps are crucial for predicting how the molecule will interact with other molecules, such as solvents or biological receptors, and for understanding its crystal packing forces. chemrxiv.org

Substituent Effects on Electronic and Steric Properties of Bipyridine Systems

The electronic and steric properties of the bipyridine core are highly tunable by the introduction of various substituents. This principle is widely exploited in the design of ligands for metal complexes used in catalysis and photochemistry. frontiersin.orgoneonta.edu

Electronic Effects: Electron-withdrawing groups, such as the fluoro group in our target molecule, generally make the bipyridine ligand a better π-acceptor. This stabilizes the d-orbitals of a coordinated metal center. Conversely, electron-donating groups increase the electron density on the ligand, making it a better σ-donor. frontiersin.org The Hammett constants of substituents are often used to quantify these electronic effects, and linear correlations have been found between these constants and properties like redox potentials and absorption energies in bipyridine complexes. rsc.orgresearchgate.net In the case of this compound, the fluoro group's strong electron-withdrawing effect (-I) would dominate over the weaker donating effect of the methanol group.

Steric Effects: The size and position of substituents can influence the conformation of the bipyridine unit. The two pyridine rings in 2,3'-bipyridine (B14897) are not coplanar due to steric hindrance between the hydrogen atoms at the 2' and 2 positions. Substituents can alter the preferred dihedral angle between the rings, which in turn affects the extent of π-conjugation. The methanol group at the 5'-position is relatively far from the inter-ring linkage and is not expected to impose significant additional steric strain.

Computational studies have systematically investigated these effects, showing that even subtle changes in the ligand structure can have profound impacts on the properties of the resulting molecules or metal complexes. frontiersin.orgboisestate.edu

Excited State Calculations using Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is the workhorse for studying the electronic excited states of molecules. It allows for the prediction of absorption and emission spectra and provides insights into the processes that occur after a molecule absorbs light. nih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule will absorb. For molecules like this compound, the lowest energy absorption bands in the UV-visible spectrum are typically due to π-π* transitions within the bipyridine system. schrodinger.com

The accuracy of TD-DFT predictions can depend on the choice of the functional. nih.gov However, it is generally effective in reproducing experimental absorption spectra, at least qualitatively. acs.org By calculating the energies and oscillator strengths of the first few singlet excited states, a theoretical UV-Vis spectrum can be constructed.

Similarly, TD-DFT can be used to model the geometry of the first excited state (S1). The energy difference between the optimized S1 state and the ground state (S0) corresponds to the energy of the emitted photon (fluorescence). The difference in energy between the absorption and emission maxima is known as the Stokes shift.

Table 2: Illustrative TD-DFT Data for a Generic Substituted Bipyridine

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13.543500.12HOMO → LUMO (95%)
S0 → S23.983110.05HOMO-1 → LUMO (80%)
S0 → S34.252920.45HOMO → LUMO+1 (75%)

This is a table of representative data and does not correspond to this compound specifically.

Understanding Excited State Dynamics and Proton Transfer Mechanisms

Beyond predicting spectra, TD-DFT can be used to explore the potential energy surfaces of excited states, providing crucial information about the molecule's photochemistry. researchgate.net One important phenomenon in molecules containing both proton donor (like the -OH group) and acceptor sites (like the pyridine nitrogen) is Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com

Upon excitation, the acidity and basicity of functional groups can change dramatically. In a molecule like this compound, it is conceivable that the hydroxyl proton could be transferred to one of the nitrogen atoms in the excited state. mdpi.com TD-DFT can be used to calculate the energy barrier for this process. If the barrier is low or non-existent, ESIPT can occur on an ultrafast timescale. mdpi.commdpi.com

ESIPT leads to the formation of a tautomeric form of the molecule in the excited state, which then emits light at a much longer wavelength (a large Stokes shift) compared to the normal emission. rsc.org Computational studies can map out the reaction pathway for proton transfer, helping to determine whether the process is likely to be favorable and whether it would proceed in a stepwise or concerted manner if multiple proton transfer sites are available. mdpi.commdpi.com Studies on related systems like 2-(2'-hydroxyphenyl)benzimidazole and its analogues have shown that the environment and subtle structural changes can significantly influence the efficiency of ESIPT. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules at an atomic level. nih.gov For this compound, MD simulations can elucidate its conformational landscape in a solution, revealing how the molecule flexes, rotates, and interacts with its solvent environment over time. This understanding is crucial as the three-dimensional shape of a molecule dictates its physical and chemical properties.

The investigation of the conformational space typically begins with the generation of a starting 3D structure of the molecule, which is then placed in a simulated box of solvent molecules, such as water or methanol. The system's behavior is simulated by solving Newton's equations of motion for every atom, using a molecular mechanics force field (like CHARMM or AMBER) to define the energy of the system as a function of its atomic coordinates. biorxiv.org After an initial energy minimization and equilibration period, a production simulation is run for a duration sufficient to sample the relevant conformational states of the molecule.

For this compound, key areas of conformational flexibility include:

Orientation of the hydroxymethyl group: The rotation around the C5'-CH₂OH bond influences the positioning of the hydroxyl group and its potential for intramolecular hydrogen bonding.

Solvent Interactions: The polarity of the solvent is expected to significantly influence the conformational preferences. In polar solvents like methanol or water, conformations that maximize solvent exposure of the polar hydroxymethyl and pyridine nitrogen atoms would be favored. In non-polar solvents, conformations might be adopted that favor intramolecular interactions.

Analysis of the MD trajectory allows for the identification of the most stable, low-energy conformations and the energy barriers between them. This can be visualized by plotting the population distribution of key dihedral angles. For instance, simulations could reveal whether a planar or a twisted conformation of the bipyridine core is more prevalent and how the solvent environment modulates this preference.

Illustrative Conformational Analysis in Different Solvents The following table presents hypothetical data illustrating the potential outcomes of an MD simulation study on this compound, showing the distribution of major conformers based on the dihedral angle between the pyridine rings in two different solvents.

ConformerDihedral Angle (N-C-C-N) RangePopulation in Water (%)Population in Chloroform (%)
Twisted-A30° - 60°65%40%
Twisted-B120° - 150°15%25%
Near-Planar0° - 30° / 150° - 180°20%35%

Note: This table is for illustrative purposes and represents plausible results from a computational study.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides methods to predict spectroscopic parameters, offering valuable insights that can aid in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used quantum mechanical method for accurately predicting a range of molecular properties, including spectroscopic data. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), one can predict the chemical shifts (δ) relative to a standard reference. The high sensitivity of the ¹⁹F nucleus to its electronic environment makes ¹⁹F NMR a particularly useful tool for fluorinated compounds. Predicted spectra for this compound would allow for the unambiguous assignment of signals in an experimentally obtained spectrum.

Illustrative Predicted NMR Chemical Shifts The table below shows hypothetical, yet chemically plausible, DFT-predicted NMR chemical shifts for key nuclei in this compound, calculated in a simulated DMSO solvent.

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)
¹⁹FC5-118.5
¹HC6-H8.65
¹HC4-H8.10
¹HC6'-H8.90
¹HC4'-H8.25
¹H-CH₂-4.70
¹H-OH5.45
¹³CC5162.1 (J_CF ≈ 245 Hz)
¹³CC2155.8 (J_CF ≈ 15 Hz)
¹³CC5'138.4
¹³C-CH₂OH62.5

Note: This table is for illustrative purposes. Actual values depend on the specific DFT functional, basis set, and solvent model used. pnnl.gov

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations not only predict the position of absorption bands but also their relative intensities. For this compound, key predicted vibrational modes would include the O-H stretching of the alcohol, the C-F stretching of the fluoro-substituent, C=N and C=C stretching vibrations within the pyridine rings, and various C-H bending modes.

Illustrative Predicted IR Frequencies

Predicted Frequency (cm⁻¹)IntensityVibrational Assignment
3350MediumO-H stretch (hydroxyl)
3080WeakAromatic C-H stretch
2940WeakAliphatic C-H stretch (-CH₂)
1595StrongC=C / C=N ring stretching
1470StrongC=C / C=N ring stretching
1255StrongC-F stretch
1045MediumC-O stretch

Note: This table is for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of vertical electronic excitations from the ground state to various excited states. For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by intense π→π* transitions associated with the bipyridine chromophore. The solvent can influence the position of the absorption maxima (λ_max). researchgate.net

Illustrative Predicted UV-Vis Absorption Data in Methanol

TransitionPredicted λ_max (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁2950.45HOMO → LUMO (π→π)
S₀ → S₂2480.38HOMO-1 → LUMO (π→π)
S₀ → S₃2150.15HOMO → LUMO+1 (π→π*)

Note: This table is for illustrative purposes and shows plausible electronic transitions for the molecule in a polar solvent. nih.gov

Chemical Reactivity and Derivatization Strategies for 5 Fluoro 2,3 Bipyridin 5 Yl Methanol

Chemical Transformations at the Hydroxymethyl Group

The primary alcohol functionality of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol is a prime site for a variety of chemical modifications, allowing for its conversion into other important functional groups.

Oxidation to Aldehydes, Carboxylic Acids, and Other Oxygenated Species

The oxidation of the hydroxymethyl group offers a direct route to valuable derivatives such as aldehydes and carboxylic acids. A range of oxidizing agents can be employed for these transformations. For the partial oxidation to the corresponding aldehyde, (5-Fluoro-[2,3'-bipyridin]-5'-yl)carbaldehyde, mild reagents such as manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) are typically effective. More vigorous oxidation conditions, for instance, using potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), would lead to the formation of 5-Fluoro-[2,3'-bipyridin]-5'-carboxylic acid. The selective oxidation of heterocyclic alcohols is a well-established transformation in organic synthesis. For instance, the aerobic oxidation of primary and secondary alcohols to their respective aldehydes and ketones has been successfully achieved using palladium catalysts. libretexts.orgrsc.org This suggests that similar catalytic systems could be applicable to the title compound. The electrochemical oxidation of alcohols, such as in the case of 5-hydroxymethylfurfural (B1680220) to its corresponding carboxylic acid, provides another potential green alternative for this transformation. acs.org

Table 1: Potential Oxidation Reactions of this compound

Starting MaterialProductPotential Reagents
This compound(5-Fluoro-[2,3'-bipyridin]-5'-yl)carbaldehydeMnO2, DMP, PCC
This compound5-Fluoro-[2,3'-bipyridin]-5'-carboxylic acidKMnO4, Jones Reagent, NaIO4/RuCl3

Etherification, Esterification, and Amine Coupling Reactions

The hydroxyl group can readily undergo etherification and esterification reactions. Standard Williamson ether synthesis conditions, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, would yield various ethers. Esterification can be achieved through reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) or 4-dimethylaminopyridine (B28879) (DMAP).

Furthermore, following oxidation to the carboxylic acid, the resulting derivative can be coupled with a wide range of amines to form amides. This transformation is crucial in medicinal chemistry for the synthesis of bioactive compounds. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can facilitate this reaction. The synthesis of various amides from heterocyclic carboxylic acids is a common strategy in drug discovery. nih.gov

Nucleophilic Substitution Reactions involving the Alcohol Moiety

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides in the presence of a base like pyridine (B92270). This activation facilitates subsequent nucleophilic substitution reactions. A wide variety of nucleophiles, including halides, cyanides, azides, and thiols, can then be introduced at this position, significantly expanding the range of accessible derivatives. The Mitsunobu reaction provides an alternative one-pot method for the direct nucleophilic substitution of the alcohol without prior activation, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD). google.com

Functionalization of the Bipyridine Heterocycle

The bipyridine core, particularly the fluorinated pyridine ring, offers opportunities for further functionalization through modern synthetic methodologies.

Directed C-H Activation and Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. rsc.orgcsic.es The nitrogen atoms in the bipyridine system can act as directing groups, guiding the metal catalyst to activate specific C-H bonds, typically those in the ortho position. This allows for the introduction of various substituents, such as aryl or alkyl groups, through cross-coupling reactions. While specific examples for this compound are not reported, the general principles of C-H activation on pyridine and bipyridine systems suggest that this strategy could be applied to introduce functionality at positions C-4, C-6, C-2', C-4', or C-6' of the bipyridine core. rsc.orgcsic.es

Electrophilic and Nucleophilic Aromatic Substitution on the Fluorinated Pyridine Ring

The electronic properties of the fluorinated pyridine ring influence its susceptibility to aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution (EAS). However, due to the electron-withdrawing nature of the two pyridine nitrogen atoms, the bipyridine system is generally deactivated towards electrophilic attack. Therefore, harsh conditions would likely be required for reactions such as nitration or halogenation. libretexts.orgrsc.orgnih.govresearchgate.netkhanacademy.org

Conversely, the electron-deficient nature of the fluorinated pyridine ring makes it a good candidate for nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group in SNAr reactions, can be displaced by a variety of nucleophiles. nih.govuni-tuebingen.de The position of substitution will be dictated by the electronic activation provided by the ring nitrogens. Nucleophilic attack is generally favored at positions ortho or para to the activating nitrogen atoms. Therefore, nucleophiles such as alkoxides, thiolates, and amines could potentially displace the fluorine atom to yield a range of 5-substituted-[2,3'-bipyridin]-5'-yl)methanol derivatives. The reactivity of fluorinated heterocycles in SNAr is a well-documented and widely utilized transformation in the synthesis of agrochemicals and pharmaceuticals. nih.govresearchgate.netbeilstein-journals.org

Table 2: Potential Functionalization of the Bipyridine Ring

Reaction TypeTarget PositionPotential Reagents/ConditionsProduct Type
Directed C-H ArylationC-4, C-6, C-2', C-4', C-6'Pd(OAc)2, P(o-tol)3, Aryl halideAryl-substituted bipyridine
Nucleophilic Aromatic SubstitutionC-5 (Displacement of F)NaOR, NaSR, R2NH5-Alkoxy/Thio/Amino-bipyridine
Electrophilic NitrationVariousHNO3, H2SO4Nitro-substituted bipyridine

Polymerization and Supramolecular Self-Assembly Approaches

The exploration of this compound as a monomer for polymerization or as a building block for supramolecular self-assembly is a niche area of research. While the broader class of bipyridine-containing molecules is extensively used in the construction of complex macromolecular and supramolecular architectures, specific studies detailing the direct use of this compound are not widely available in publicly accessible literature. However, based on the known reactivity of bipyridine and alcohol functionalities, several theoretical approaches can be postulated.

The bipyridine unit is a well-established ligand for coordinating with a vast array of metal ions. This property is fundamental to the formation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine rings act as Lewis bases, donating electron pairs to metal centers to form extended one-, two-, or three-dimensional networks. The fluorine substituent on the bipyridine ring of this compound could influence the electronic properties of the ligand, potentially affecting the stability and structural characteristics of the resulting metal complexes.

The hydroxymethyl group (-CH₂OH) offers a versatile handle for derivatization, enabling the introduction of this ligand into various polymer backbones. For instance, the alcohol can be converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification. Subsequent free-radical polymerization of this functionalized monomer, potentially with other vinyl monomers, would yield copolymers featuring pendant (5-Fluoro-[2,3'-bipyridin]-5'-yl) moieties. These polymeric ligands could then be used to chelate metal ions, leading to the formation of metallopolymers with interesting optical, electronic, or catalytic properties.

Supramolecular self-assembly of this compound could be driven by a combination of non-covalent interactions. In addition to the coordination of the bipyridine unit with metal ions, hydrogen bonding involving the hydroxymethyl group and potentially the fluorine atom could direct the assembly of molecules into well-defined architectures. Furthermore, π-π stacking interactions between the aromatic bipyridine rings can contribute to the stability of the resulting supramolecular structures. The interplay of these various non-covalent forces could lead to the formation of discrete molecular assemblies, gels, or liquid crystalline phases.

While detailed experimental data and specific research findings on the polymerization and supramolecular self-assembly of this compound are not available at present, the foundational principles of polymer chemistry and supramolecular chemistry provide a clear framework for how this compound could be utilized in the development of new functional materials. Future research in this area would be necessary to validate these potential applications and to fully characterize the properties of the resulting polymeric and supramolecular systems.

Advanced Applications in Materials Science and Catalysis Non Biological Focus

Optoelectronic and Photonic Materials Development

Role in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Bipyridine ligands are integral to many phosphorescent emitters used in OLEDs, particularly in complexes with heavy metals like iridium(III) and platinum(II). These complexes can exhibit efficient triplet emission, a key mechanism for achieving high internal quantum efficiencies in OLEDs. The fluorine substituent on the pyridine (B92270) ring, as seen in the subject compound, typically has an electron-withdrawing effect. This can lower the energy levels of the ligand's molecular orbitals (HOMO and LUMO), which in turn can lead to blue-shifted, higher-energy emissions—a desirable trait for developing deep-blue emitters, which remain a significant challenge in OLED technology. For instance, iridium(III) complexes with fluorinated bipyridine-type ligands have been synthesized and studied as phosphorescent emitters. acs.orgrsc.org

The methanol (B129727) group (-CH₂OH) on the bipyridine structure provides a reactive site for further functionalization. This allows the ligand to be incorporated into larger molecular structures, such as polymers or dendrimers, which can improve film-forming properties and device processability. acs.org Terpyridine derivatives, which are structurally related to bipyridines, have been explored as host materials in red phosphorescent OLEDs and as electron-transporting materials. acs.org While no specific data exists for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, its structure is consistent with ligands used to create new fluorescent or phosphorescent materials for OLEDs. rsc.org

Application in Dye-Sensitized Solar Cells (DSSCs) and Photoconversion Efficiency

In the field of DSSCs, bipyridine ligands are fundamental components of the most successful ruthenium-based photosensitizers, such as the benchmark N719 dye. nih.gov These ligands chelate the metal center and can be functionalized with anchoring groups (like carboxylic or phosphonic acids) to bind to the semiconductor surface (e.g., TiO₂) and with donor/acceptor groups to tune the dye's light-harvesting properties. acs.org

The methanol group on this compound could be oxidized to a carboxylic acid to serve as an anchoring group, or used as a handle to attach other functional moieties. Although this specific compound has not been documented in DSSC research, its fluorinated bipyridine structure makes it a plausible candidate for development into a novel organic sensitizer (B1316253) or an ancillary ligand in a metal-based dye complex. acs.org

Catalysis in Organic Synthesis

The ability of bipyridines to form stable complexes with a wide range of transition metals makes them one of the most versatile classes of ligands in catalysis.

Chiral Ligand Design for Asymmetric Catalysis

Chiral bipyridine ligands are highly sought after for their ability to induce stereoselectivity in metal-catalyzed reactions. chemrxiv.org Chirality can be introduced through various means, such as creating atropisomerism by placing bulky groups at the 3,3'- or 6,6'-positions, or by attaching chiral substituents. The development of C₂-symmetric bipyridine N,N'-dioxides, for example, has led to highly efficient catalysts for asymmetric allylations. nih.govrsc.org

This compound is itself achiral. However, the methanol group serves as a crucial functional handle. It can be reacted with a variety of chiral molecules to create a new, chiral ligand. This modular approach is a common strategy in ligand design, allowing for the rapid synthesis of a library of ligands to screen for a specific catalytic application. The electronic modifications from the fluorine atom would also influence the catalytic activity of any resulting metal complex, making this a potentially rich scaffold for developing new chiral catalysts.

Applications in Metal-Mediated and Metal-Catalyzed Transformations

Bipyridine ligands are ubiquitously used in a vast array of metal-catalyzed transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and polymerization. The specific ligand used can dramatically influence the catalyst's reactivity, selectivity, and stability. The electronic properties imparted by the fluorine atom in this compound would make the bipyridine a more electron-deficient ligand, which could stabilize higher oxidation states of the metal center or increase its Lewis acidity, thereby altering its catalytic behavior compared to non-fluorinated analogs.

While no catalytic applications of this specific compound are reported, its structure fits the profile of a tunable ligand for general transition-metal catalysis.

Supramolecular Chemistry and Host-Guest Interactions for Material Science**

Bipyridine units are valuable building blocks in supramolecular chemistry. Their rigid structure and defined coordination vectors allow for the predictable self-assembly of complex architectures, such as metal-organic frameworks (MOFs), coordination polymers, and discrete cages. These materials have applications in gas storage, sensing, and catalysis.

The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, while the hydroxyl proton of the methanol group can act as a hydrogen bond donor. These interactions, combined with potential π-π stacking between the aromatic rings, could direct the self-assembly of the molecule into higher-order structures. For example, related pyridine aroylhydrazone complexes are known to form layered supramolecular architectures through such interactions. nih.gov The fluorine atom could also participate in non-covalent interactions, such as halogen bonding or F-H hydrogen bonding, further guiding the assembly process.

Although no studies on the supramolecular behavior of this compound have been published, its functional groups provide the necessary components for it to engage in host-guest interactions and form extended supramolecular materials.

No Published Data on Non-Biological Chemical Sensing Applications of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the non-biological chemical sensing and detection applications of the compound this compound. Despite the structural features of the molecule that might suggest potential for such applications, including the presence of a fluorinated bipyridine scaffold, there are no published studies detailing its use as a chemosensor for non-biological analytes.

The bipyridine functional group is a well-known chelating agent for various metal ions and has been incorporated into numerous chemosensors. The fluorescence properties of such compounds can be modulated upon binding to a target analyte, forming the basis for a detection mechanism. Furthermore, the inclusion of a fluorine atom can influence the electronic properties and photophysical characteristics of a molecule, potentially enhancing its sensing capabilities.

While the broader class of bipyridine-containing compounds has been explored for chemical sensing, the specific properties and potential of this compound in this domain remain uninvestigated in the public scientific record. Therefore, it is not possible to provide detailed research findings or data tables on its non-biological chemical sensing and detection applications as requested.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanol, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of bipyridine precursors. A two-step approach is common: (1) Coupling 2-pyridinyl and 3-pyridinyl fragments via Suzuki-Miyaura cross-coupling to form the bipyridine backbone. (2) Fluorination at the 5-position using fluorinating agents (e.g., Selectfluor®) in anhydrous DMF at 60–80°C for 12–24 hours . The methanol group is introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ in methanol under argon). Yield optimization requires strict control of temperature (exothermic fluorination) and inert atmospheres to prevent side reactions . Purification via silica gel chromatography (CHCl₃:MeOH gradients) or recrystallization from methanol improves purity (>95%) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for aromatic F) and confirms substitution position .
  • HPLC-MS : Reverse-phase C18 columns (ACN:H₂O + 0.1% formic acid) with ESI-MS in positive ion mode ([M+H]⁺ expected ~260 m/z) .
  • X-ray crystallography : Resolves bipyridine dihedral angles and hydrogen-bonding networks (e.g., O–H···N interactions), critical for confirming stereoelectronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from batch-to-batch variability in fluorine substitution efficiency (>90% purity required for reliable assays). Validate synthetic batches via ¹H/¹⁹F NMR integration . For cellular assays, control for compound stability in media (e.g., pH 7.4 buffer vs. serum-containing solutions) using LC-MS to monitor degradation . Use isogenic cell lines (e.g., kinase knockouts) to confirm target specificity when activity varies across studies .

Q. What strategies are effective for improving the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Prodrug modification : Convert the methanol group to a phosphate ester for enhanced aqueous solubility and slow enzymatic hydrolysis in vivo .
  • Formulation : Use cyclodextrin-based encapsulation to shield the bipyridine core from oxidation .
  • pH adjustment : Buffered solutions (pH 6.5–7.0) minimize alcohol group deprotonation and subsequent reactivity .

Q. How does the fluorine substituent influence the electronic properties and reactivity of the bipyridine system in this compound?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect reduces electron density at the adjacent pyridine ring, lowering pKa of the methanol group (predicted ΔpKa ≈ 1.5 vs. non-fluorinated analogs) . DFT calculations (B3LYP/6-31G*) show increased dipole moment (~4.2 D), enhancing interactions with polar enzyme active sites . Fluorine also directs electrophilic substitution to the 4-position of the adjacent pyridine ring .

Q. What computational modeling approaches are suitable for predicting the binding modes of this compound to kinase targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Use crystal structures of kinase targets (e.g., PDB: 2K0) to model bipyridine interactions with ATP-binding pockets. Fluorine’s van der Waals radius (1.47 Å) improves hydrophobic packing .
  • MD simulations (GROMACS) : Assess stability of hydrogen bonds between the methanol group and conserved lysine residues (e.g., Lys68 in GSK-3β) over 100-ns trajectories .
  • QSAR models : Train on fluorinated bipyridine analogs to predict IC₅₀ values against kinases like CDK2 or Aurora A .

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